molecular formula C10H13F6PS B1305940 1-Phenylthiolan-1-ium hexafluorophosphate CAS No. 82135-88-4

1-Phenylthiolan-1-ium hexafluorophosphate

Cat. No. B1305940
CAS RN: 82135-88-4
M. Wt: 310.24 g/mol
InChI Key: FJBXYJIIZVQTSF-UHFFFAOYSA-N
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Description

The compound "1-Phenylthiolan-1-ium hexafluorophosphate" is not directly studied in the provided papers. However, the papers do provide insights into related hexafluorophosphate compounds and their properties, which can be useful in understanding the behavior of similar compounds. For instance, the rotational dynamics of hexafluorophosphate anions in different states have been investigated, which could be relevant to the physical properties of 1-Phenylthiolan-1-ium hexafluorophosphate .

Synthesis Analysis

The synthesis of related compounds involves cyclization reactions and the use of polyphosphoric acid (PPA) at elevated temperatures. For example, the cyclization of 2-butenyldiphenylmethylphosphonium bromide using PPA at 160°C has been described, which could provide insights into potential synthetic routes for 1-Phenylthiolan-1-ium hexafluorophosphate .

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the structure of similar compounds, such as 1,2,3,4-tetrahydro-1,4-dimethyl-1-phenylphosphinolinium hexafluorophosphate. This technique could also be applied to analyze the molecular structure of 1-Phenylthiolan-1-ium hexafluorophosphate .

Chemical Reactions Analysis

The reactivity of hexafluorophosphate compounds with various reagents has been studied. For instance, deprotonation of 2-ethyl-1-phenylindazolium hexafluorophosphate leads to the formation of N-heterocyclic carbene, which can further react to form various products. Such reactivity patterns could be relevant to understanding the chemical behavior of 1-Phenylthiolan-1-ium hexafluorophosphate .

Physical and Chemical Properties Analysis

The physical properties such as rotational dynamics of the PF6(-) anion have been characterized using NMR spectroscopy, providing a comparison with other alkali and ammonium salts. This information could be extrapolated to predict the behavior of the PF6(-) anion in 1-Phenylthiolan-1-ium hexafluorophosphate . Additionally, the co-crystallization and hydrogen bonding patterns observed in the co-crystal of 1,10-phenanthrolin-1-ium-caffeine-hexafluorophosphate could offer insights into the potential intermolecular interactions in 1-Phenylthiolan-1-ium hexafluorophosphate .

properties

IUPAC Name

1-phenylthiolan-1-ium;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13S.F6P/c1-2-6-10(7-3-1)11-8-4-5-9-11;1-7(2,3,4,5)6/h1-3,6-7H,4-5,8-9H2;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJBXYJIIZVQTSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[S+](C1)C2=CC=CC=C2.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F6PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10380067
Record name 1-Phenylthiolan-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenylthiolan-1-ium hexafluorophosphate

CAS RN

82135-88-4
Record name 1-Phenylthiolan-1-ium hexafluorophosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10380067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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